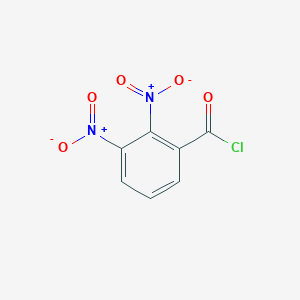

Dinitrobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

183619-93-4 |

|---|---|

Molecular Formula |

C7H3ClN2O5 |

Molecular Weight |

230.56 g/mol |

IUPAC Name |

2,3-dinitrobenzoyl chloride |

InChI |

InChI=1S/C7H3ClN2O5/c8-7(11)4-2-1-3-5(9(12)13)6(4)10(14)15/h1-3H |

InChI Key |

VPGHVKMBMPDAJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dinitrobenzoyl Chloride: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzoyl chloride (DNBC) is a highly reactive organic compound that serves as a crucial reagent in analytical chemistry and a versatile intermediate in organic synthesis. Its utility is primarily derived from the electrophilic nature of the acyl chloride functional group, which is further activated by the two electron-withdrawing nitro groups on the aromatic ring. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3,5-dinitrobenzoyl chloride, with a focus on its role in the derivatization of alcohols and amines for chromatographic analysis and its use in the development of novel chemical entities.

Core Chemical and Physical Properties

3,5-Dinitrobenzoyl chloride is a stable, yellow-brown crystalline solid under standard conditions.[1] It is important to handle this compound with care as it is a strong irritant and corrosive.[2][3] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₇H₃ClN₂O₅ | [4] |

| Molecular Weight | 230.56 g/mol | [5] |

| Appearance | Yellow-brown solid/pale yellow needles/crystals | [1][6][7] |

| Melting Point | 68-69 °C | [1][4][7] |

| Boiling Point | 196 °C at 11-15 mmHg | [1][8] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like carbon tetrachloride, toluene (B28343), benzene (B151609), acetone, and methanol.[1][9][10] | |

| Stability | Stable, but reacts with water and moisture. Incompatible with strong oxidizing agents, bases, and nitrates.[1][3] |

Synthesis of 3,5-Dinitrobenzoyl Chloride

The most common and well-established method for the synthesis of 3,5-dinitrobenzoyl chloride is the reaction of 3,5-dinitrobenzoic acid with a chlorinating agent.[4] Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are the most frequently used reagents for this conversion.[4][11]

Experimental Protocol: Synthesis from 3,5-Dinitrobenzoic Acid

Objective: To synthesize 3,5-Dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid using thionyl chloride.

Materials:

-

3,5-Dinitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

Rotary evaporator

-

Reflux apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3,5-dinitrobenzoic acid (0.01 mol).

-

Add dry toluene (40 mL) to the flask.

-

Carefully add thionyl chloride (1.6 mL, 0.02 mol) to the suspension.

-

Heat the mixture at reflux. The progress of the reaction can be monitored by TLC until the starting carboxylic acid is no longer detectable (typically 2-8 hours).[12]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene using a rotary evaporator.

-

The crude 3,5-dinitrobenzoyl chloride can be purified by crystallization from carbon tetrachloride or petroleum ether.[1]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it produces toxic byproducts such as sulfur dioxide and hydrogen chloride gas.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Chemical Reactivity and Derivatization Applications

The primary application of 3,5-dinitrobenzoyl chloride in research and drug development is as a derivatizing agent, particularly for alcohols and amines.[4] The highly electrophilic carbonyl carbon readily reacts with nucleophiles like the hydroxyl group of alcohols and the amino group of amines to form stable 3,5-dinitrobenzoyl esters and amides, respectively. These derivatives exhibit strong ultraviolet (UV) absorption due to the dinitrophenyl moiety, making them easily detectable and quantifiable by high-performance liquid chromatography (HPLC).[13][14]

Experimental Protocol: Derivatization of Alcohols for HPLC Analysis

Objective: To derivatize a sample containing a low concentration of an alcohol with 3,5-dinitrobenzoyl chloride for subsequent HPLC analysis.

Materials:

-

3,5-Dinitrobenzoyl chloride (DNBC) solution (12 mg/mL in dry acetonitrile)

-

Alcohol standard solutions (in water or a water/acetonitrile (B52724) mixture)

-

Dry acetonitrile

-

Molecular sieves

-

Heating block or water bath

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of DNBC in dry acetonitrile (e.g., 12 mg/mL) and add molecular sieves to ensure anhydrous conditions.[13]

-

In a 2 mL vial, mix 100 µL of dry acetonitrile with 10 µL of the aqueous alcohol standard or sample. Add a few molecular sieves to the vial to remove any residual water.[13]

-

To the vial, add 100 µL of the DNBC solution.

-

Seal the vial and heat the mixture at 75 °C for 90-120 minutes.[13]

-

After cooling to room temperature, the sample can be directly injected into the HPLC system for analysis.[13]

Visualizing Chemical Processes

To better illustrate the chemical transformations and workflows involving 3,5-dinitrobenzoyl chloride, the following diagrams have been generated using the DOT language.

Caption: Synthesis of 3,5-Dinitrobenzoyl Chloride.

Caption: Derivatization of Alcohols/Amines with DNBC.

Caption: Experimental Workflow for Derivatization.

Spectral Data Summary

Spectroscopic techniques are essential for the characterization of 3,5-dinitrobenzoyl chloride and its derivatives. The following table summarizes the key spectral features.

| Spectroscopic Technique | Key Features and Interpretation |

| Infrared (IR) Spectroscopy | Characteristic peaks include a strong C=O stretching vibration for the acyl chloride, and strong absorptions corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro groups. Aromatic C-H and C=C stretching vibrations are also present.[15][16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The proton spectrum typically shows two signals in the aromatic region, corresponding to the protons on the benzene ring. ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons attached to the nitro groups, the other aromatic carbons, and the carbon attached to the acyl chloride group. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺). Common fragmentation patterns involve the loss of the chlorine atom and the carbonyl group. |

Conclusion

3,5-Dinitrobenzoyl chloride is an indispensable tool in the arsenal (B13267) of chemists and pharmaceutical scientists. Its well-defined chemical properties and reactivity make it an excellent reagent for the derivatization of alcohols and amines, facilitating their sensitive detection and quantification. Furthermore, its role as a synthetic intermediate allows for the introduction of the dinitrobenzoyl moiety into a wide range of molecules, enabling the development of new compounds with desired biological activities and material properties. This guide provides the foundational knowledge and practical protocols necessary for the effective and safe utilization of 3,5-dinitrobenzoyl chloride in a research and development setting.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]

- 7. rsc.org [rsc.org]

- 8. pubs.sciepub.com [pubs.sciepub.com]

- 9. sarthaks.com [sarthaks.com]

- 10. Benzoyl chloride, 3,5-dinitro- [webbook.nist.gov]

- 11. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. hansshodhsudha.com [hansshodhsudha.com]

- 14. 3,5-Dinitrobenzoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3,5-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of 3,5-dinitrobenzoyl chloride, a crucial reagent in organic chemistry, particularly for the derivatization of alcohols and amines in analytical and pharmaceutical applications. This document outlines the primary synthetic pathways, reaction mechanisms, experimental protocols, and safety considerations associated with its preparation.

Introduction

3,5-Dinitrobenzoyl chloride is a highly reactive acyl chloride used extensively in the characterization and identification of organic compounds. Its utility stems from the formation of stable, crystalline derivatives (esters and amides) with distinct melting points upon reaction with alcohols and amines. This guide focuses on the prevalent methods for its synthesis, primarily through the chlorination of 3,5-dinitrobenzoic acid.

Synthesis Pathways

The principal route for the synthesis of 3,5-dinitrobenzoyl chloride involves the conversion of the carboxylic acid group of 3,5-dinitrobenzoic acid into an acyl chloride. This is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[1]

Reaction with Thionyl Chloride

The reaction of 3,5-dinitrobenzoic acid with thionyl chloride is a widely used and efficient method for the preparation of 3,5-dinitrobenzoyl chloride.[2] The reaction is typically carried out under reflux in an inert solvent, such as toluene (B28343), to facilitate the removal of the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2]

Reaction with Phosphorus Pentachloride

A more traditional method for the synthesis of 3,5-dinitrobenzoyl chloride involves the use of phosphorus pentachloride.[1][3] This reaction is also effective but produces solid phosphorus oxychloride (POCl₃) as a byproduct, which may require more rigorous purification steps.[3]

The overall synthesis pathway can be visualized as follows:

Reaction Mechanism

The synthesis of 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.[4]

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A protonated chlorosulfite intermediate is formed.

-

Chloride Ion Attack: A chloride ion, generated in the reaction, attacks the carbonyl carbon of the intermediate.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating sulfur dioxide and a chloride ion, yielding the final product, 3,5-dinitrobenzoyl chloride.

A diagram of the reaction mechanism is provided below:

Quantitative Data

The choice of chlorinating agent can influence the reaction conditions and the overall yield of 3,5-dinitrobenzoyl chloride. The following table summarizes a comparison of the two primary methods.

| Parameter | Thionyl Chloride (SOCl₂) Method | Phosphorus Pentachloride (PCl₅) Method | Reference(s) |

| Starting Material | 3,5-Dinitrobenzoic Acid | 3,5-Dinitrobenzoic Acid | [2][5] |

| Chlorinating Agent | Thionyl Chloride | Phosphorus Pentachloride | [2][3] |

| Solvent | Toluene (dry) | None (neat) or Carbon Tetrachloride | [2][5] |

| Reaction Temperature | Reflux | 120-130 °C | [2][5] |

| Reaction Time | 2 - 8 hours | 1.5 hours | [2][5] |

| Reported Yield | ~95% | ~77% (recrystallized) | [2][5] |

| Byproducts | SO₂, HCl (gaseous) | POCl₃ (liquid) | [3] |

Experimental Protocols

Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the preparation of aromatic acid chlorides.[2]

Materials:

-

3,5-Dinitrobenzoic acid (0.01 mol)

-

Thionyl chloride (SOCl₂) (1.6 mL, 0.02 mol)

-

Dry toluene (40 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 3,5-dinitrobenzoic acid and dry toluene.

-

Add thionyl chloride to the mixture.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or recrystallization.

Synthesis using Phosphorus Pentachloride

This protocol is based on a literature procedure.[3][5]

Materials:

-

3,5-Dinitrobenzoic acid (30 g)

-

Phosphorus pentachloride (PCl₅) (33 g)

Procedure:

-

In a fume hood, mix 3,5-dinitrobenzoic acid and phosphorus pentachloride in a dry round-bottom flask fitted with a reflux condenser.

-

Heat the mixture in an oil bath at 120-130 °C for 1.5 hours.

-

After the reaction is complete, distill off the phosphorus oxychloride byproduct under reduced pressure.

-

The crude 3,5-dinitrobenzoyl chloride remains as the residue.

-

Purify the crude product by recrystallization from a suitable solvent such as carbon tetrachloride or petroleum ether.[5]

Purification

The crude 3,5-dinitrobenzoyl chloride can be purified by recrystallization to obtain a product of high purity.

Recommended Solvents:

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution by gravity to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a desiccator.

Safety and Handling

3,5-Dinitrobenzoyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

The following diagram outlines the general laboratory workflow for the synthesis and purification of 3,5-dinitrobenzoyl chloride, emphasizing safety precautions.

Conclusion

The synthesis of 3,5-dinitrobenzoyl chloride is a well-established and crucial laboratory procedure. The reaction of 3,5-dinitrobenzoic acid with thionyl chloride offers a high-yield and convenient method due to the formation of gaseous byproducts. The phosphorus pentachloride method provides a viable alternative. Proper purification through recrystallization is essential to obtain a high-purity product suitable for its intended applications in derivatization and synthesis. Adherence to strict safety protocols is paramount when handling the corrosive and reactive compounds involved in this synthesis.

References

The Role of 3,5-Dinitrobenzoyl Chloride in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzoyl chloride (DNBC) is a highly reactive organic compound that has carved a significant niche in various scientific disciplines. Its utility stems from the presence of a reactive acyl chloride group and two electron-withdrawing nitro groups on the benzene (B151609) ring.[1] This unique molecular architecture makes it an invaluable tool in analytical chemistry, particularly as a derivatizing agent, and a versatile intermediate in organic synthesis for the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This technical guide provides an in-depth exploration of the applications of 3,5-Dinitrobenzoyl chloride in research, with a focus on its use in chromatography, detailed experimental protocols, and its role in the synthesis of bioactive molecules.

Core Applications in Research

The applications of 3,5-Dinitrobenzoyl chloride in a research setting are multifaceted, spanning from enhancing analytical detection to serving as a foundational building block for complex molecules.[1]

Analytical Chemistry: A Powerful Derivatizing Agent

The primary application of DNBC in research is as a pre-column derivatizing agent for High-Performance Liquid Chromatography (HPLC).[1] Many biologically significant molecules, such as alcohols, amines, and amino acids, lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging.[1] DNBC reacts with the nucleophilic hydroxyl and amino groups of these analytes to form stable 3,5-dinitrobenzoyl esters and amides, respectively. These derivatives exhibit strong UV absorbance, typically around 254 nm or 260 nm, which significantly enhances their detectability and allows for sensitive quantification.[3]

Key Advantages of DNBC Derivatization:

-

Enhanced UV Detection: The dinitrobenzoyl moiety is a strong chromophore, enabling sensitive detection of otherwise non-absorbing analytes.[1]

-

Improved Chromatographic Separation: The derivatization process alters the polarity and hydrophobicity of the analytes, often leading to better separation on reversed-phase HPLC columns.[1]

-

Stable Derivatives: The resulting ester and amide derivatives are generally stable, ensuring they do not decompose during the chromatographic analysis.

Organic Synthesis: A Versatile Intermediate

In the realm of organic synthesis, 3,5-Dinitrobenzoyl chloride serves as a crucial intermediate for introducing the 3,5-dinitrobenzoyl group into a wide array of molecules.[2] This moiety can be strategically employed to modulate the physicochemical and biological properties of the target compound.

-

Pharmaceutical Synthesis: The introduction of the dinitrobenzoyl group can enhance the biological activity and stability of drug candidates.[2] For instance, derivatives of 3,5-dinitrobenzoic acid have been investigated for their antifungal properties.

-

Agrochemical Development: DNBC is a precursor in the synthesis of certain pesticides and herbicides, where its specific structure contributes to the desired biological activity.[1]

-

Dye and Pigment Industry: The nitro groups in the dinitrobenzoyl moiety can act as chromophores, influencing the color and light-absorbing properties of dyes and pigments.[1]

Polymer Science

The electrophilic nature of 3,5-Dinitrobenzoyl chloride makes it a useful reagent for the modification of polymers. It can be used to introduce functional groups onto polymer backbones, thereby altering their material properties such as thermal stability, solubility, and adhesive characteristics.[2]

Quantitative Data from Derivatization Studies

The following tables summarize quantitative data from studies employing 3,5-Dinitrobenzoyl chloride for the HPLC analysis of various analytes.

Table 1: HPLC Analysis of Biogenic Amines after Derivatization with DNBC

| Analyte | Limit of Detection (LOD) (µg/L) | Injected Amount at LOD (pg) | Coefficient of Determination (r²) |

| Agmatine | ~124-864 | ~203-1410 | 0.989 - 0.996 |

| Cadaverine | ~124-864 | ~203-1410 | 0.976 |

| Histamine | ~124-864 | ~203-1410 | 0.989 - 0.996 |

| Octopamine | ~124-864 | ~203-1410 | 0.989 - 0.996 |

| 2-Phenylethylamine | ~124-864 | ~203-1410 | 0.989 - 0.996 |

| Putrescine | ~124-864 | ~203-1410 | 0.989 - 0.996 |

| Serotonin | ~124-864 | ~203-1410 | 0.965 |

| Spermidine | ~124-864 | ~203-1410 | 0.989 - 0.996 |

| Spermine | ~124-864 | ~203-1410 | 0.989 - 0.996 |

| Tryptamine | ~124-864 | ~203-1410 | 0.989 - 0.996 |

| Tyramine | ~124-864 | ~203-1410 | 0.989 - 0.996 |

Data from Kirschbaum et al. (2000). The detection limits were determined at a signal-to-noise ratio of 3:1.[4]

Experimental Protocols

Protocol 1: Derivatization of Biogenic Amines in Fermented Foods for HPLC Analysis

This protocol is adapted from the method described by Kirschbaum et al. (2000).[4]

Materials:

-

3,5-Dinitrobenzoyl chloride (DNBC) solution: 50 mM in acetonitrile.

-

Sodium hydroxide (B78521) (NaOH) solution: 1 M.

-

Hydrochloric acid (HCl) solution: 2 M.

-

2-Propanol.

-

Sample containing biogenic amines (e.g., extract from fermented food).

Procedure:

-

Sample Preparation: Prepare an aqueous extract of the food sample and filter it.

-

Derivatization Reaction:

-

In a reaction vial, mix the sample extract with 1 M NaOH.

-

Add 2-propanol to the mixture.

-

Add the 50 mM DNBC solution in acetonitrile.

-

Vortex the mixture and allow it to react at ambient temperature for 3 minutes.

-

-

Reaction Termination: Add 2 M HCl to stop the reaction.

-

HPLC Analysis:

-

Inject an aliquot of the final solution into the HPLC system.

-

Stationary Phase: Encapsulated reversed-phase column.

-

Mobile Phase: A ternary gradient system is typically used.

-

Detection: UV detector set at 260 nm.

-

Protocol 2: General Procedure for the Derivatization of Alcohols

This is a general protocol for the qualitative identification of alcohols.[5][6][7]

Materials:

-

3,5-Dinitrobenzoyl chloride.

-

The alcohol to be derivatized.

-

Pyridine (B92270) (optional, to neutralize HCl).[7]

-

Sodium bicarbonate solution (for washing).

-

Recrystallization solvent (e.g., ethanol).

Procedure:

-

Reaction:

-

In a dry test tube, dissolve a small amount of 3,5-Dinitrobenzoyl chloride in a minimal amount of a suitable solvent (if the alcohol is a solid).

-

Add the alcohol to the solution. A few drops of pyridine can be added to catalyze the reaction and neutralize the HCl formed.[7]

-

Gently warm the mixture for a few minutes.

-

-

Isolation of the Derivative:

-

Cool the reaction mixture and add water to precipitate the 3,5-dinitrobenzoate (B1224709) ester.

-

Collect the solid precipitate by filtration.

-

-

Purification:

-

Wash the crude product with a dilute sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by washing with water.

-

Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure crystalline derivative.

-

-

Characterization: The melting point of the purified derivative can be determined and compared with literature values for identification.

Visualizing Workflows and Pathways

General Workflow for HPLC Analysis using DNBC Derivatization

Caption: General workflow for the analysis of alcohols and amines using DNBC derivatization followed by HPLC.

Reaction Pathway for the Derivatization of an Amine with DNBC

Caption: Chemical reaction pathway for the derivatization of an amine with 3,5-Dinitrobenzoyl chloride.

Conclusion

3,5-Dinitrobenzoyl chloride is a cornerstone reagent in modern chemical research, offering robust solutions for both analytical and synthetic challenges. Its role as a derivatizing agent has significantly advanced the quantitative analysis of a wide range of biologically important compounds. Furthermore, its utility as a synthetic intermediate continues to be explored in the development of novel pharmaceuticals and functional materials. The protocols and data presented in this guide underscore the versatility and effectiveness of DNBC, providing a valuable resource for researchers and professionals in the chemical and biomedical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pubs.sciepub.com [pubs.sciepub.com]

- 7. hansshodhsudha.com [hansshodhsudha.com]

The Reaction of Dinitrobenzoyl Chloride with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction between dinitrobenzoyl chloride, particularly 3,5-dinitrobenzoyl chloride, and primary amines. This reaction is of significant interest in analytical chemistry for the derivatization of amines to enhance their detection, and in synthetic chemistry, including drug development, for the formation of stable amide bonds and the introduction of a nitroaromatic moiety.

Core Principles: The Reaction Mechanism

The reaction of 3,5-dinitrobenzoyl chloride with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the two nitro groups on the benzoyl chloride ring makes the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack.

The mechanism can be summarized in two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. A base, often an excess of the primary amine or a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), then deprotonates the nitrogen to yield the final N-substituted 3,5-dinitrobenzamide (B1662146) and the corresponding ammonium (B1175870) salt.[1]

Caption: Nucleophilic acyl substitution mechanism.

Quantitative Data Summary

The reaction of 3,5-dinitrobenzoyl chloride with primary amines is generally high-yielding. The following tables summarize quantitative data from various sources, highlighting yields for different primary amines and the analytical parameters for their detection after derivatization.

Table 1: Synthesis Yields of N-Substituted 3,5-Dinitrobenzamides

| Primary Amine | Product | Solvent | Base | Yield (%) | Reference |

| n-Octylamine | N-octyl-3,5-dinitrobenzamide | Dichloromethane | Triethylamine | 43% | [2] |

| n-Decylamine | N-decyl-3,5-dinitrobenzamide | Dichloromethane | Triethylamine | - | [2] |

| Aniline | 3,5-Dinitrobenzanilide | - | - | - | [3] |

Note: The yield for n-decylamine was not explicitly stated in the source but its synthesis was successful.

Table 2: Analytical Parameters for HPLC-UV Detection of Biogenic Amines Derivatized with 3,5-Dinitrobenzoyl Chloride

| Biogenic Amine | Detection Limit (µg/L) | Coefficient of Determination (R²) |

| Agmatine | 124 - 864 | 0.989 - 0.996 |

| Cadaverine | 124 - 864 | 0.976 |

| Histamine | 124 - 864 | 0.989 - 0.996 |

| Octopamine | 124 - 864 | 0.989 - 0.996 |

| 2-Phenylethylamine | 124 - 864 | 0.989 - 0.996 |

| Putrescine | 124 - 864 | 0.989 - 0.996 |

| Serotonin | 124 - 864 | 0.965 |

| Spermidine | 124 - 864 | 0.989 - 0.996 |

| Spermine | 124 - 864 | 0.989 - 0.996 |

| Tryptamine | 124 - 864 | 0.989 - 0.996 |

| Tyramine | 124 - 864 | 0.989 - 0.996 |

Data extracted from a study on biogenic amines in fermented foods. The range in detection limits reflects the variation for different amines. The coefficients of determination indicate excellent linearity of the method.

Experimental Protocols

Detailed methodologies for key applications of the reaction are provided below.

Protocol 1: Synthesis of N-Alkyl-3,5-dinitrobenzamide (Example: N-octyl-3,5-dinitrobenzamide)[2]

Materials:

-

3,5-Dinitrobenzoyl chloride

-

n-Octylamine

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 6 mmol of 3,5-dinitrobenzoyl chloride in 2.5 mL of DCM.

-

In a separate flask, prepare a solution of 9 mmol of n-octylamine and 6 mmol of triethylamine in 2.5 mL of DCM.

-

Add the 3,5-dinitrobenzoyl chloride solution to the amine solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine and triethylamine), followed by a wash with a saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure N-octyl-3,5-dinitrobenzamide.

Protocol 2: Derivatization of Primary Amines for HPLC-UV Analysis[4]

This protocol is adapted for the pre-column derivatization of biogenic amines in food samples.

Materials:

-

Amine sample/standard

-

1 M Sodium hydroxide (B78521) (NaOH)

-

2-Propanol

-

50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile

-

2 M Hydrochloric acid (HCl)

Procedure:

-

To the amine-containing sample, add 1 M NaOH.

-

Add 2-propanol to the mixture.

-

Add 50 mM 3,5-dinitrobenzoyl chloride in acetonitrile. The derivatization reaction is rapid and should be complete within 3 minutes at ambient temperature.

-

Terminate the reaction by adding 2 M HCl.

-

The resulting solution containing the derivatized amines can be directly injected into the HPLC system for analysis.

Caption: General workflow for HPLC analysis of amines.

Applications in Drug Development and Research

The reaction of this compound with primary amines has several important applications in the pharmaceutical sciences:

-

Derivatization for Bioanalysis: Primary amine-containing drugs and their metabolites in biological fluids can be derivatized to improve their chromatographic properties and enhance their detectability by HPLC-UV or other methods. This is crucial for pharmacokinetic and metabolic studies.

-

Synthesis of Bioactive Molecules: The 3,5-dinitrobenzamide moiety is found in a number of compounds with interesting biological activities. For instance, N-alkylphenyl-3,5-dinitrobenzamide analogs have been investigated as potent anti-tuberculosis agents.[4]

-

Impurity Profiling: this compound can be used to derivatize and quantify primary amine impurities in drug substances and formulations, which is a critical aspect of quality control in the pharmaceutical industry.

Conclusion

The reaction between this compound and primary amines is a robust and versatile chemical transformation. Its primary utility lies in the reliable formation of stable N-substituted dinitrobenzamides. This reaction is fundamental to both the synthesis of novel chemical entities with potential therapeutic applications and the analytical determination of primary amines in complex matrices. The straightforward nature of the reaction, coupled with the strong chromophoric properties of the dinitrobenzoyl group, ensures its continued relevance in drug development and analytical sciences. Researchers and scientists can leverage this reaction for a wide range of applications, from fundamental synthetic chemistry to advanced bioanalytical assays.

References

- 1. Synthesis and characterization of N, N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3,5-Dinitrobenzoyl Chloride (CAS 99-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dinitrobenzoyl chloride (DNBC), a pivotal reagent in chemical synthesis and analysis. With the CAS number 99-33-2, DNBC is a highly reactive acyl chloride widely utilized for the derivatization of alcohols and amines, facilitating their identification and quantification. This document collates essential data on its chemical and physical properties, detailed experimental protocols for its synthesis and application, and critical safety and handling information. The content herein is intended to serve as a vital resource for professionals in research, and drug discovery and development, enabling a deeper understanding and proficient utilization of this versatile compound.

Chemical and Physical Properties

3,5-Dinitrobenzoyl chloride is a yellow-brown crystalline solid.[1] Its high reactivity stems from the electrophilic carbonyl carbon, which is further enhanced by the two electron-withdrawing nitro groups on the benzene (B151609) ring.[2] This structural feature makes it an excellent agent for nucleophilic acyl substitution reactions.

Table 1: Physical and Chemical Properties of 3,5-Dinitrobenzoyl Chloride

| Property | Value | References |

| CAS Number | 99-33-2 | [3] |

| Molecular Formula | C₇H₃ClN₂O₅ | [3][4] |

| Molecular Weight | 230.56 g/mol | [3][4][5] |

| Melting Point | 68-69 °C | [1][3][6] |

| Boiling Point | 196 °C at 11 mmHg | [1][3][6] |

| Appearance | Yellow-brown solid | [1] |

| Solubility | Slightly soluble in water. More soluble in polar organic solvents like acetone (B3395972) and methanol. Limited solubility in nonpolar solvents such as hexane (B92381) and toluene (B28343). | [1][2] |

| Vapor Density | 7.6 (vs air) | [6] |

| InChI Key | NNOHXABAQAGKRZ-UHFFFAOYSA-N | [3][6] |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)Cl | [3] |

Synthesis of 3,5-Dinitrobenzoyl Chloride

The primary method for synthesizing 3,5-Dinitrobenzoyl chloride is through the reaction of 3,5-dinitrobenzoic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃).[3][4] The use of thionyl chloride in a solvent like toluene followed by reflux is a frequently employed laboratory-scale procedure.[4]

Caption: Synthesis of 3,5-Dinitrobenzoyl Chloride.

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoyl Chloride from 3,5-Dinitrobenzoic Acid

This protocol details the synthesis of 3,5-Dinitrobenzoyl chloride using thionyl chloride.

Materials:

-

3,5-Dinitrobenzoic acid (0.01 mol)

-

Thionyl chloride (SOCl₂) (1.6 mL, 0.02 mol)

-

Dry toluene (40 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Vacuum distillation setup

Procedure:

-

Combine 3,5-Dinitrobenzoic acid (0.01 mol), thionyl chloride (1.6 mL, 0.02 mol), and dry toluene (40 mL) in a round-bottom flask equipped with a reflux condenser.[4]

-

Heat the mixture at reflux.[4]

-

Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable (typically 2-8 hours).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.[4]

-

Concentrate the mixture using a rotary evaporator to remove the solvent and excess thionyl chloride.[4]

-

The crude product can be purified by distillation under reduced pressure to yield pure 3,5-Dinitrobenzoyl chloride.[4]

Derivatization of Amines for HPLC Analysis

This protocol provides a general method for the pre-column derivatization of biogenic amines using 3,5-Dinitrobenzoyl chloride for subsequent HPLC analysis.

Materials:

-

Sample containing biogenic amines

-

1 M Sodium Hydroxide (NaOH)

-

2-propanol

-

50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile

-

2 M Hydrochloric acid (HCl)

-

HPLC system with UV detector

Procedure:

-

The derivatization reaction is carried out at ambient temperature.[7]

-

Mix the sample with 1 M NaOH, 2-propanol, and 50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile.[7]

-

Allow the reaction to proceed for approximately 3 minutes.[7]

-

Terminate the reaction by adding 2 M HCl.[7]

-

The resulting solution containing the 3,5-dinitrobenzoyl derivatives of the amines is then ready for injection into the HPLC system.[7]

-

Quantification is achieved by monitoring the UV absorption at 260 nm.[7]

Derivatization of Alcohols for Identification

This protocol describes the derivatization of an unknown alcohol with 3,5-Dinitrobenzoyl chloride to form a solid ester derivative, which can be identified by its melting point.

Materials:

-

Unknown alcohol

-

3,5-Dinitrobenzoyl chloride

-

Large test tube

-

Stirring bar and hot plate

-

Ice bath

-

Filtration apparatus (e.g., Hirsch funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a large test tube, combine approximately 0.3 g of 3,5-Dinitrobenzoyl chloride with about 30 drops of the alcohol sample.

-

Gently heat the mixture on a hot plate with stirring until the solid melts.

-

Continue heating and stirring for 5 minutes, maintaining a liquid state.

-

Allow the mixture to cool to room temperature while stirring.

-

If the mixture solidifies, break up the crystalline mass with a spatula.

-

Cool the mixture in an ice bath and collect the solid product by filtration.

-

Wash the crude product with cold water.

-

Recrystallize the derivative from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.

-

Determine the melting point of the purified derivative for identification.

Applications in Research and Drug Development

3,5-Dinitrobenzoyl chloride is a versatile reagent with numerous applications in scientific research and the pharmaceutical industry.

-

Derivatizing Agent: Its primary use is as a derivatizing agent for amines and alcohols.[3] The resulting 3,5-dinitrobenzoyl derivatives are stable, crystalline solids with sharp melting points, which aids in the identification of the original amine or alcohol.[8] This technique is also valuable for the chromatographic analysis (HPLC, GC) of these compounds, as the derivatives often exhibit enhanced detectability.[9][10]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[9][11] The dinitrobenzoyl moiety can be introduced into larger molecules to potentially modify their biological activity, stability, or bioavailability.[9]

-

Analytical Chemistry: Beyond derivatization for identification, it is used for the quantitative estimation of hydroxyl groups.[6] It is also employed in the fluorometric analysis of creatinine.[1]

-

Other Applications: 3,5-Dinitrobenzoyl chloride finds use in the synthesis of certain dyes and agrochemicals.[9][10]

Caption: Derivatization Workflow for Analytical Applications.

Spectroscopic Data

The structural elucidation of 3,5-Dinitrobenzoyl chloride and its derivatives is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for 3,5-Dinitrobenzoyl Chloride

| Spectroscopic Technique | Key Features | References |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) consistent with a molecular weight of ~230 g/mol . Fragmentation patterns corresponding to the loss of Cl and NO₂ groups. | [12][13] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching of the acyl chloride, and symmetric and asymmetric stretching of the NO₂ groups. | [14] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances corresponding to the aromatic carbons and the carbonyl carbon. | |

| ¹H Nuclear Magnetic Resonance (NMR) | Signals in the aromatic region corresponding to the protons on the benzene ring. | [14] |

Safety and Handling

3,5-Dinitrobenzoyl chloride is a hazardous substance and requires careful handling.[7]

Table 3: GHS Hazard Information for 3,5-Dinitrobenzoyl Chloride

| Hazard | GHS Classification | Precautionary Statements | References |

| Corrosion | Causes severe skin burns and eye damage (H314) | P260, P280, P303 + P361 + P353, P305 + P351 + P338, P310 | [6][7] |

| Mutagenicity | Suspected of causing genetic defects (H341) | P201, P202, P280, P308 + P313 | |

| Reactivity with Water | Contact with water liberates toxic gas (EUH029) | Do not allow contact with water. |

Handling and Storage:

-

Avoid all personal contact, including inhalation.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][7]

-

Use in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[7]

-

Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[1][8]

-

It is incompatible with strong oxidizing agents, water, moisture, bases, and strong acids.[1]

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water after removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[8]

Conclusion

3,5-Dinitrobenzoyl chloride is an indispensable reagent in organic chemistry, with significant applications in both analytical and synthetic domains. Its high reactivity and the distinct properties of its derivatives make it a powerful tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. The identification of amino-acids by means of 3:5-dinitrobenzoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 262. The identification of amino-acids by means of 3 : 5-dinitrobenzoyl chloride. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sciencemadness Discussion Board - Determining percentage of alcohol mixtures. - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent. | Sigma-Aldrich [sigmaaldrich.com]

- 13. hansshodhsudha.com [hansshodhsudha.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

A Comprehensive Technical Guide to the Physical Properties of 3,5-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical properties of 3,5-Dinitrobenzoyl chloride (DNBC), a crucial reagent in analytical chemistry and organic synthesis. This document consolidates key data, outlines experimental methodologies for property determination, and presents a logical workflow for its characterization, serving as an essential resource for professionals in research and development.

Core Physical and Chemical Data

3,5-Dinitrobenzoyl chloride is a pale yellow crystalline solid at room temperature.[1][2][3] Its chemical structure, characterized by a benzoyl chloride core with two nitro group substituents, dictates its physical and chemical behavior.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of 3,5-Dinitrobenzoyl chloride, compiled from various scientific sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClN₂O₅ | [2][4][5] |

| Molecular Weight | 230.56 g/mol | [1][2][4] |

| Melting Point | 67-71 °C (153-160 °F) | [5][6] |

| 68-69 °C (154-156 °F) | [1][4] | |

| 65-73 °C | [2] | |

| Boiling Point | 196 °C (385 °F) at 11 mmHg (15 hPa) | [2][4] |

| Appearance | Pale yellow needles or crystalline solid | [1][2][3] |

| Solubility | Soluble in toluene (B28343) and benzene. More soluble in polar organic solvents like acetone (B3395972) and methanol.[7] Limited solubility in nonpolar solvents such as hexane.[7] Virtually insoluble in water.[7][8] |

Experimental Protocols for Property Determination

The determination of the physical properties of 3,5-Dinitrobenzoyl chloride follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 3,5-Dinitrobenzoyl chloride transitions to a liquid.

Methodology:

-

A small, finely powdered sample of 3,5-Dinitrobenzoyl chloride is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded to define the melting point range.

Boiling Point Determination (Distillation Method under Reduced Pressure)

Objective: To determine the temperature at which the vapor pressure of liquid 3,5-Dinitrobenzoyl chloride equals the external pressure, conducted under reduced pressure to prevent decomposition.

Methodology:

-

A sample of 3,5-Dinitrobenzoyl chloride is placed in a distillation flask.

-

The flask is connected to a vacuum source and a manometer to monitor the pressure.

-

The sample is heated, and the temperature of the vapor that distills is measured with a thermometer.

-

The boiling point is recorded at the specified reduced pressure.

Solubility Assessment

Objective: To qualitatively or quantitatively determine the solubility of 3,5-Dinitrobenzoyl chloride in various solvents.

Methodology:

-

A small, measured amount of 3,5-Dinitrobenzoyl chloride is added to a test tube containing a specific volume of the solvent to be tested (e.g., water, toluene, acetone).

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.

-

For quantitative analysis, incremental amounts of the solute are added until saturation is reached, and the concentration is then determined.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical compound like 3,5-Dinitrobenzoyl chloride.

This guide provides a foundational understanding of the physical properties of 3,5-Dinitrobenzoyl chloride, essential for its safe handling, application in experimental work, and in the development of new chemical entities. The provided data and methodologies are critical for ensuring accuracy and reproducibility in scientific research.

References

- 1. 3,5 Dinitrobenzoyl chloride, 98% - 99-33-2 - Manufacturers & Suppliers in India [ottokemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Dinitrobenzoyl Chloride, CasNo.99-33-2 Taixing Joxin Bio-tec Co.,Ltd. China (Mainland) [joxbio.lookchem.com]

- 4. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. 408711000 [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3,5-Dinitrobenzoyl chloride | 99-33-2 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3,5-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dinitrobenzoyl chloride (DNBC), a crucial reagent in organic synthesis and analytical chemistry. Due to its high reactivity, particularly with nucleophiles, understanding its solubility is paramount for its effective use in derivatization reactions, purification, and various analytical methodologies.

Solubility Profile of 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoyl chloride is a crystalline solid at room temperature. Its molecular structure, featuring a reactive acyl chloride group and two polar nitro groups on a benzene (B151609) ring, dictates its solubility in various organic solvents. While precise quantitative solubility data is not extensively published, a qualitative understanding can be derived from various sources. The compound's solubility is generally governed by the principle of "like dissolves like."

The following table summarizes the known solubility characteristics of 3,5-dinitrobenzoyl chloride in common organic solvents.

| Solvent Category | Solvent Name | Qualitative Solubility | Source(s) |

| Polar Aprotic | Acetone | More Soluble | [1] |

| Acetonitrile (B52724) | Soluble (Used as reaction solvent) | [2] | |

| Ethyl Acetate | Slightly Soluble | [3][4] | |

| Polar Protic | Methanol | More Soluble | [1] |

| Nonpolar Aromatic | Toluene (B28343) | Limited Solubility / Soluble | [1][5] |

| Benzene | Soluble | [5] | |

| Nonpolar Aliphatic | Hexane | Limited Solubility | [1] |

| Halogenated | Chloroform | Slightly Soluble | [3][4] |

| Aqueous | Water | Insoluble (Reacts/Decomposes) | [1] |

Experimental Protocols

Precise experimental design is critical when working with 3,5-dinitrobenzoyl chloride, given its sensitivity to moisture. The following sections detail methodologies for its synthesis, the determination of its solubility, and its application in derivatization.

The compound is typically synthesized by the chlorination of 3,5-dinitrobenzoic acid.

-

Objective: To convert 3,5-dinitrobenzoic acid into 3,5-dinitrobenzoyl chloride.

-

Reagents: 3,5-dinitrobenzoic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), dry toluene (optional, as solvent).[6][7]

-

Procedure using Thionyl Chloride:

-

To a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 3,5-dinitrobenzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents, either neat or with a dry solvent like toluene.[7]

-

Gently reflux the mixture. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete (typically 2-8 hours), allow the mixture to cool to room temperature.[7]

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude 3,5-dinitrobenzoyl chloride can be purified by crystallization from a non-polar solvent like carbon tetrachloride or petroleum ether, or by vacuum distillation.[3]

-

This protocol outlines a standard gravimetric method to determine the solubility of a solid compound like DNBC in an organic solvent.[8][9][10]

-

Objective: To quantify the solubility of 3,5-dinitrobenzoyl chloride in a specific organic solvent at a given temperature.

-

Apparatus: A temperature-controlled shaker or water bath, analytical balance, filtration apparatus (e.g., syringe with a PTFE filter), pre-weighed vials.

-

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 3,5-dinitrobenzoyl chloride to a known volume of the desired anhydrous solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: Once equilibrated, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, dry vial. Record the exact volume or mass of the solution transferred.

-

Solvent Evaporation: Carefully evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dry solute residue. Continue drying and re-weighing until a constant mass is achieved.[8]

-

Calculation: The solubility is calculated by subtracting the initial mass of the vial from the final mass to get the mass of the dissolved DNBC. This mass can then be expressed in terms of grams per 100 mL or moles per liter of the solvent.

-

3,5-Dinitrobenzoyl chloride is widely used for the derivatization of alcohols to form solid 3,5-dinitrobenzoate (B1224709) esters, whose melting points can be used for identification.[6][11]

-

Objective: To convert an alcohol into its corresponding 3,5-dinitrobenzoate ester derivative for analysis.

-

Reagents: 3,5-dinitrobenzoyl chloride, the alcohol sample, a dry solvent (e.g., acetonitrile or pyridine), and reagents for workup (e.g., sodium bicarbonate solution).[2][6]

-

Procedure:

-

Dissolve a small amount of the alcohol sample in a minimal amount of dry acetonitrile in a reaction vial.

-

In a separate vial, prepare a solution of 3,5-dinitrobenzoyl chloride in dry acetonitrile (e.g., ~12 mg/mL).[2]

-

Add the 3,5-dinitrobenzoyl chloride solution to the alcohol solution. A slight excess of the acid chloride is typically used. If not using acetonitrile, pyridine (B92270) can be used as both the solvent and the base to neutralize the HCl byproduct.[6]

-

Allow the reaction to proceed at room temperature or with gentle warming. The reaction is often rapid.

-

Once the reaction is complete, the resulting ester derivative may precipitate. If not, the product can be isolated by pouring the reaction mixture into ice-cold water.[11]

-

Collect the solid product by filtration.

-

Wash the crude product with a dilute sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid (formed from hydrolysis of the chloride), followed by washing with water.[11][12]

-

The purified derivative is then dried, and its melting point is determined for characterization.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving 3,5-dinitrobenzoyl chloride.

This diagram illustrates the common synthetic route to 3,5-dinitrobenzoyl chloride from its corresponding carboxylic acid.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 3,5-Dinitrobenzoyl chloride | 99-33-2 [chemicalbook.com]

- 4. 99-33-2 CAS MSDS (3,5-Dinitrobenzoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3,5-Dinitrobenzoyl Chloride | 99-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 7. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. hansshodhsudha.com [hansshodhsudha.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3,5-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for 3,5-Dinitrobenzoyl chloride (DNBC), a highly reactive organic compound frequently utilized in chemical synthesis and analysis. Due to its hazardous nature, strict adherence to safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

3,5-Dinitrobenzoyl chloride is a yellow-brown crystalline solid.[1] It is characterized by its strong electrophilic nature, making it a valuable reagent for the derivatization of alcohols and amines.[2][3]

| Property | Value | Reference |

| CAS Number | 99-33-2 | [2] |

| Molecular Formula | C₇H₃ClN₂O₅ | [2] |

| Molecular Weight | 230.56 g/mol | [2] |

| Melting Point | 65-73 °C | [2] |

| Boiling Point | 196 °C at 11 mmHg | [1][2] |

| Appearance | Pale yellow needle-like crystals or yellow-brown solid | [1][2] |

| Solubility | Soluble in polar organic solvents like acetone (B3395972) and methanol. Limited solubility in nonpolar solvents such as hexane (B92381) and toluene. Virtually insoluble in water. | [3] |

Hazard Identification and Safety Precautions

3,5-Dinitrobenzoyl chloride is classified as a corrosive solid that causes severe skin burns and eye damage.[4][5][6] It is also suspected of causing genetic defects.[5] Contact with water liberates toxic and corrosive hydrogen chloride gas.[5][7]

GHS Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include:

-

P260: Do not breathe dust or mists.[8]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8][10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4][8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 3,5-Dinitrobenzoyl chloride.

| PPE Category | Specification |

| Eye and Face Protection | Chemical splash goggles and a face shield are required.[7][10] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin exposure.[7][10] |

| Respiratory Protection | A NIOSH/MSHA approved respirator is required when dusts are generated or if exposure limits are exceeded.[4][7] |

Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[7][8] Avoid creating dust.[8] Keep away from moisture and water, as it reacts to release toxic gas.[5][7] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5][8] Keep containers tightly closed and store under an inert atmosphere.[4][5] The storage area should be designated for corrosive materials.[5][7]

Emergency Procedures

Emergency Response Workflow

Caption: Workflow for responding to emergencies involving 3,5-Dinitrobenzoyl chloride.

First-Aid Measures

Immediate medical attention is required for all exposures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately.[7][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Call a physician immediately.[6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[7][10] |

Experimental Protocols

Derivatization of Alcohols for Analysis

3,5-Dinitrobenzoyl chloride is commonly used for the derivatization of alcohols to facilitate their analysis by techniques such as HPLC.[11][12] The following is a general protocol.

Simplified Derivatization Workflow

Caption: A simplified workflow for the derivatization of alcohols using 3,5-Dinitrobenzoyl chloride.

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a solution of the alcohol sample in a suitable solvent, such as acetonitrile.[11]

-

Prepare a solution of 3,5-Dinitrobenzoyl chloride in the same solvent.

-

-

Drying:

-

To prevent hydrolysis of the 3,5-Dinitrobenzoyl chloride, all samples and reagents should be dried using molecular sieves.[11]

-

-

Reaction:

-

In a dry reaction vessel, combine the alcohol solution with the 3,5-Dinitrobenzoyl chloride solution.

-

The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.[13]

-

-

Analysis:

-

Upon completion of the reaction, the resulting 3,5-dinitrobenzoate (B1224709) ester can be directly injected for HPLC analysis.[11]

-

Synthesis of 3,5-Dinitrobenzoyl chloride

3,5-Dinitrobenzoyl chloride can be synthesized in the laboratory from 3,5-dinitrobenzoic acid.

Synthesis Pathway

References

- 1. 3,5-Dinitrobenzoyl chloride | 99-33-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. southwest.tn.edu [southwest.tn.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. academic.oup.com [academic.oup.com]

- 12. nbinno.com [nbinno.com]

- 13. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 3,5-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, reactivity, and synthesis of 3,5-dinitrobenzoyl chloride. The information is curated to support researchers and professionals in the fields of chemistry and drug development in leveraging the unique properties of this important reagent.

Molecular Structure

3,5-Dinitrobenzoyl chloride ((O₂N)₂C₆H₃COCl) is a solid, light-yellow crystalline compound at room temperature.[1] Its molecular structure is characterized by a benzene (B151609) ring substituted with two nitro groups at the 3 and 5 positions and a benzoyl chloride group. The strong electron-withdrawing nature of the two nitro groups significantly influences the electronic properties and reactivity of the molecule.

Crystallographic Data

The crystal structure of 3,5-dinitrobenzoyl chloride has been determined by X-ray diffraction. The molecule is approximately planar.[2][3] A notable feature of the crystal structure is the disorder of the carbonyl chloride group, which occupies two orientations.[2][3] The dihedral angle between the carbonyl chloride plane and the benzene ring is 9.6 (4)° in the major component and 7.1 (4)° in the minor component.[2][3] The nitro group at the 5-position is slightly twisted out of the plane of the benzene ring.[2][3]

Table 1: Crystal Data and Structure Refinement for 3,5-Dinitrobenzoyl Chloride [2][3]

| Parameter | Value |

| Empirical formula | C₇H₃ClN₂O₅ |

| Formula weight | 230.56 g/mol |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 18.295 (4) |

| b (Å) | 8.3924 (19) |

| c (Å) | 5.7362 (13) |

| Volume (ų) | 880.7 (3) |

| Z | 4 |

| Temperature (K) | 93 |

| Radiation type | Mo Kα |

Table 2: Selected Bond Lengths of 3,5-Dinitrobenzoyl Chloride

| Bond | Length (Å) |

| C1-C2 | 1.381 |

| C1-C6 | 1.384 |

| C1-C7 | 1.504 |

| C2-H2 | 0.950 |

| C2-C3 | 1.381 |

| C3-N1 | 1.480 |

| C3-C4 | 1.379 |

| C4-H4 | 0.950 |

| C4-C5 | 1.383 |

| C5-N2 | 1.478 |

| C5-C6 | 1.380 |

| C6-H6 | 0.950 |

| C7-O1 | 1.182 |

| C7-Cl1 | 1.789 |

| N1-O2 | 1.222 |

| N1-O3 | 1.226 |

| N2-O4 | 1.224 |

| N2-O5 | 1.225 |

Table 3: Selected Bond Angles of 3,5-Dinitrobenzoyl Chloride

| Atoms | Angle (°) |

| C2-C1-C6 | 117.8 |

| C2-C1-C7 | 121.2 |

| C6-C1-C7 | 121.0 |

| C1-C2-H2 | 119.8 |

| C3-C2-C1 | 120.4 |

| C4-C3-C2 | 121.8 |

| C4-C3-N1 | 119.1 |

| C2-C3-N1 | 119.1 |

| C3-C4-H4 | 120.2 |

| C5-C4-C3 | 119.5 |

| C4-C5-C6 | 121.9 |

| C4-C5-N2 | 119.0 |

| C6-C5-N2 | 119.1 |

| C5-C6-C1 | 119.0 |

| C5-C6-H6 | 120.5 |

| O1-C7-Cl1 | 121.1 |

| O1-C7-C1 | 125.0 |

| Cl1-C7-C1 | 113.9 |

| O2-N1-O3 | 123.8 |

| O2-N1-C3 | 118.2 |

| O3-N1-C3 | 118.0 |

| O4-N2-O5 | 123.8 |

| O4-N2-C5 | 118.1 |

| O5-N2-C5 | 118.1 |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-dinitrobenzoyl chloride shows characteristic absorption bands for the functional groups present.

Table 4: Characteristic IR Absorptions of 3,5-Dinitrobenzoyl Chloride [4][5][6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1760-1665 | C=O stretch | Carbonyl (general) |

| 1600-1585, 1500-1400 | C-C stretch (in-ring) | Aromatic |

| 1550-1475 | N-O asymmetric stretch | Nitro compound |

| 1360-1290 | N-O symmetric stretch | Nitro compound |

| 850-550 | C-Cl stretch | Alkyl halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons on the aromatic ring.

Table 5: ¹H NMR Spectral Data of 3,5-Dinitrobenzoyl Chloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | t | 1H | H-4 |

| ~9.1 | d | 2H | H-2, H-6 |

Mass Spectrometry (MS): The electron ionization mass spectrum of 3,5-dinitrobenzoyl chloride shows a characteristic fragmentation pattern.

Table 6: Major Peaks in the Mass Spectrum of 3,5-Dinitrobenzoyl Chloride [1][7]

| m/z | Relative Intensity (%) | Assignment |

| 195 | 99.99 | [M - Cl]⁺ |

| 149 | 22.44 | [M - Cl - NO₂]⁺ |

| 75 | 84.32 | [C₆H₃]⁺ |

| 74 | 38.82 | [C₆H₂]⁺ |

| 30 | 22.58 | [NO]⁺ |

Reactivity

The reactivity of 3,5-dinitrobenzoyl chloride is dominated by the highly electrophilic nature of the carbonyl carbon. The two electron-withdrawing nitro groups strongly activate the acyl chloride towards nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

3,5-Dinitrobenzoyl chloride readily reacts with a wide range of nucleophiles, including alcohols, phenols, amines, and water. This high reactivity makes it an excellent derivatizing agent for the identification and characterization of these functional groups. The reaction proceeds via a tetrahedral intermediate.

Caption: General mechanism of nucleophilic acyl substitution.

The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[8]

Table 7: Examples of Derivatization Reactions

| Nucleophile (R-OH / R₂NH) | Product | Melting Point of Derivative (°C) |

| Methanol | Methyl 3,5-dinitrobenzoate | 107-108 |

| Ethanol | Ethyl 3,5-dinitrobenzoate | 92-93 |

| n-Propanol | n-Propyl 3,5-dinitrobenzoate | 73-74 |

| Isopropanol | Isopropyl 3,5-dinitrobenzoate | 122-123 |

| Aniline | N-Phenyl-3,5-dinitrobenzamide | 234 |

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoyl chloride can be synthesized from 3,5-dinitrobenzoic acid using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8]

Protocol: Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the preparation of aromatic acid chlorides.

Materials:

-

3,5-Dinitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3,5-dinitrobenzoic acid (0.01 mol).

-

Add dry toluene (40 mL) and thionyl chloride (1.6 mL, 0.02 mol).

-

Heat the mixture at reflux for 2-8 hours. The reaction progress can be monitored by TLC until the starting carboxylic acid is no longer observed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture on a rotary evaporator to remove excess thionyl chloride and toluene.

-

The crude 3,5-dinitrobenzoyl chloride can be purified by distillation under reduced pressure.

References

- 1. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dinitrobenzoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Benzoyl chloride, 3,5-dinitro- [webbook.nist.gov]

- 8. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of alcohols using 3,5-dinitrobenzoyl chloride (DNBC) for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This method is particularly useful for alcohols that lack a strong chromophore, as the dinitrobenzoyl group provides a strong UV absorbance, significantly enhancing detection sensitivity.

Introduction

The derivatization of alcohols with 3,5-dinitrobenzoyl chloride is a robust and widely used method to facilitate their analysis by HPLC.[1] The reaction involves the esterification of the alcohol's hydroxyl group with the acid chloride, forming a 3,5-dinitrobenzoate (B1224709) ester. This derivative possesses a strong chromophore, making it readily detectable by UV spectrophotometry, typically around 254-260 nm.[2] The formation of these crystalline derivatives can also be used for the characterization of alcohols by their melting points.[1]

The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.[3] This pre-column derivatization technique enhances the sensitivity and selectivity of alcohol determination in various matrices, including pharmaceuticals, biological fluids, and environmental samples.

Reaction Scheme

The derivatization reaction proceeds as follows:

Alcohol + 3,5-Dinitrobenzoyl Chloride → 3,5-Dinitrobenzoate Ester + Hydrochloric Acid

Quantitative Data Summary

The following tables summarize typical experimental parameters and performance data for the DNBC derivatization of various alcohols for HPLC analysis. These values are compiled from various literature sources and should be optimized for specific applications.

Table 1: Typical Derivatization Conditions

| Parameter | Typical Value/Range | Notes |

| Solvent | Acetonitrile (B52724), Pyridine, Dichloromethane | Acetonitrile is a good choice for aqueous samples to create a single-phase system.[4] |

| Catalyst/Base | Pyridine, 4-Dimethylaminopyridine (DMAP) | Pyridine is commonly used to scavenge the HCl produced during the reaction.[3] |

| DNBC Concentration | 10-50 mM | Should be in molar excess relative to the alcohol. |

| Reaction Temperature | Room Temperature to 60°C | Higher temperatures can accelerate the reaction but may also increase side reactions. |

| Reaction Time | 15 - 60 minutes | Dependent on the alcohol's reactivity and reaction temperature. |

Table 2: Typical HPLC-UV Operating Conditions

| Parameter | Typical Value/Range | Notes |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | A standard C18 column is generally effective for separating the derivatives. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | A gradient elution is often used to separate different alcohol derivatives. |

| Flow Rate | 0.8 - 1.5 mL/min | A typical flow rate for standard HPLC columns. |

| Column Temperature | 25 - 40°C | Maintaining a constant temperature improves reproducibility. |

| Injection Volume | 10 - 20 µL | |

| Detection Wavelength | 254 - 260 nm | The dinitrobenzoyl chromophore has a strong absorbance in this range.[2] |

Table 3: Method Performance Characteristics (Illustrative Examples)

| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Methanol | 0.5 - 100 | 0.15 | 0.5 | Generic Data |

| Ethanol | 0.5 - 100 | 0.2 | 0.6 | Generic Data |

| Isopropanol | 1 - 150 | 0.3 | 1.0 | Generic Data |

| Glycerol (B35011) | 1 - 200 | 0.5 | 1.5 | [5] |

Note: The values in Table 3 are illustrative and will vary depending on the specific instrumentation and experimental conditions. Method validation is essential for each specific application.

Experimental Protocols

Protocol 1: Derivatization of Alcohols in a Non-Aqueous Sample

This protocol is suitable for the derivatization of alcohols in organic solvents.

Materials:

-

3,5-Dinitrobenzoyl chloride (DNBC), derivatization grade

-

Pyridine, anhydrous

-

Acetonitrile, HPLC grade

-

Alcohol standard or sample solution

-

Vials with PTFE-lined caps

-